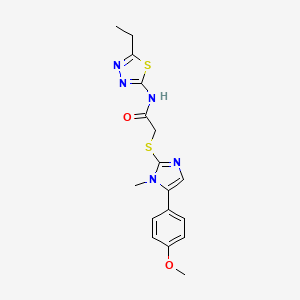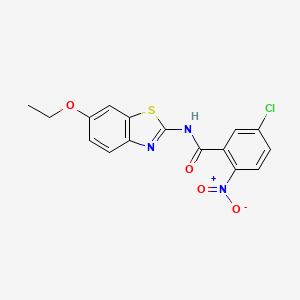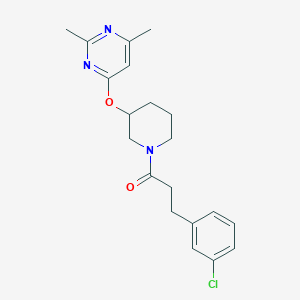
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Pharmaceutical Development and Biological Research
The research into nicotinamide derivatives, including compounds similar to "N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide", has been extensive due to their potential therapeutic applications. These compounds are explored for their roles in interacting with cellular receptors, enzymes, and signaling pathways, contributing to the development of treatments for various diseases.
Enzyme Interaction and Inhibition : Studies on compounds like "this compound" have shown their potential as enzyme inhibitors. For instance, their interaction with nicotinamide N-methyltransferase (NNMT), an enzyme involved in drug metabolism and implicated in several diseases, including cancer and metabolic disorders, has been a subject of interest. The inhibition of NNMT by specific derivatives can lead to the development of novel therapeutic agents aimed at diseases associated with NNMT overexpression (Zheng et al., 2013).
Structural Analysis for Drug Design : The crystal structure analysis of enzyme-inhibitor complexes involving nicotinamide derivatives provides insights into the molecular basis of substrate recognition and enzyme inhibition. This information is crucial for the design of more potent and selective inhibitors, which can be developed into drugs targeting specific enzymes (Peng et al., 2011).
Antimicrobial and Antifungal Activities : Some derivatives of nicotinamide have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies contribute to the search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi. The discovery of compounds with significant activity against a range of microbial pathogens opens the door to the development of new antibiotics and antifungal drugs (Othman, 2013).
作用機序
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that they may interact with a variety of targets.
Mode of Action
Similar compounds have been reported to show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms . This dual property might influence the interaction of the compound with its targets.
Biochemical Pathways
Derivatives of similar compounds have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been reported to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution in the body.
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities , suggesting that the compound could potentially have diverse molecular and cellular effects.
Action Environment
The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
特性
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-10-8-14(23-22-10)24-6-4-12(5-7-24)21-15(25)11-2-3-13(20-9-11)16(17,18)19/h2-3,8-9,12H,4-7H2,1H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCDJFFPMWRLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

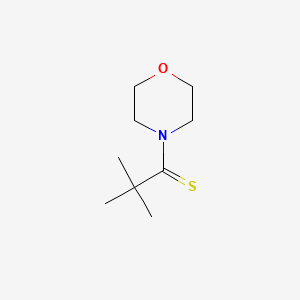

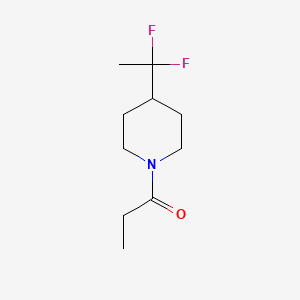

![5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2475358.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2475361.png)
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475363.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475365.png)
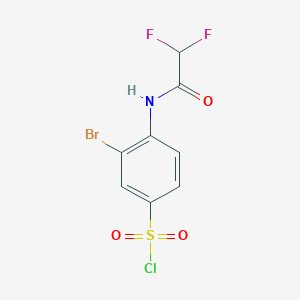
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2475369.png)
